molecular formula C23H23N5O2S B2375374 N1-(2-ethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894041-21-5

N1-(2-ethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B2375374
CAS No.: 894041-21-5
M. Wt: 433.53
InChI Key: ORFSOSAHSSDIHH-UHFFFAOYSA-N
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Description

“N1-(2-ethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide” is a chemical compound with the molecular formula C23H23N5O2S and a molecular weight of 433.53. It contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen .


Molecular Structure Analysis

The compound contains a thiazole ring, which is an important class of five-membered heterocyclic compounds. Thiazoles exhibit various physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .

Scientific Research Applications

Cyclocondensation and Structural Studies

  • Cyclocondensation Reactions : Compounds similar to the one have been synthesized and studied for their structural properties. For instance, Liu, Shih, and Hu (1987) explored the cyclocondensation of 3-amino-2-iminonaphtho[1,2-d]thiazole with oxalic acid derivatives, leading to various thiazolo[3,2-b][1,2,4]triazoles, which are structurally related to the chemical [Liu, Shih, & Hu, 1987].

Antioxidant and Anticancer Applications

  • Antioxidant Effects : Aktay, Tozkoparan, and Ertan (2005) investigated the protective effects of thiazolo[3,2-b]-1,2,4-triazoles against ethanol-induced oxidative stress in mice. This suggests potential antioxidant applications for related compounds [Aktay, Tozkoparan, & Ertan, 2005].
  • Anticancer Properties : Lesyk et al. (2007) synthesized and evaluated new thiazolo[3,2-b][1,2,4]triazol-6-ones for their anticancer properties, demonstrating activity against various cancer cell lines [Lesyk et al., 2007].

Antimicrobial and Antiproliferative Effects

  • Antimicrobial Activity : The synthesis and antimicrobial evaluation of related thiazolo[3,2-b][1,2,4]triazoles have been explored, indicating their potential use in combating bacterial and fungal infections [Lobo et al., 2010].
  • Antiproliferative Activity : Narayana, Raj, and Sarojini (2010) synthesized thiazolo[3,2-b][1,2,4]triazoles with antiproliferative activity, suggesting their potential in inhibiting the growth of certain cell lines [Narayana, Raj, & Sarojini, 2010].

Synthesis Techniques and Structural Analysis

  • Synthesis Methods : Various studies have focused on the synthesis and structural characterization of thiazolo[3,2-b][1,2,4]triazoles, which is crucial for understanding their chemical properties and potential applications in different scientific domains [Xu et al., 2006; Bărbuceanu et al., 2009].

Mechanism of Action

Target of Action

Similar compounds with a thiazolo[3,2-b][1,2,4]triazole-6-one scaffold have been studied for their antitumor activity . Therefore, it is plausible that this compound may also target cancer cells.

Mode of Action

Compounds with similar structures have been shown to exhibit excellent anticancer properties . This suggests that the compound may interact with its targets, possibly cancer cells, leading to changes that inhibit the growth or proliferation of these cells.

Biochemical Pathways

Given its potential anticancer properties , it may be involved in pathways related to cell growth and proliferation. The compound could potentially interfere with these pathways, leading to a decrease in cancer cell growth.

Result of Action

Based on the potential anticancer properties of similar compounds , it can be inferred that the compound may lead to a decrease in cancer cell growth or proliferation.

Properties

IUPAC Name

N'-(2-ethylphenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2S/c1-3-16-8-4-5-10-19(16)25-22(30)21(29)24-12-11-18-14-31-23-26-20(27-28(18)23)17-9-6-7-15(2)13-17/h4-10,13-14H,3,11-12H2,1-2H3,(H,24,29)(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFSOSAHSSDIHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC(=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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